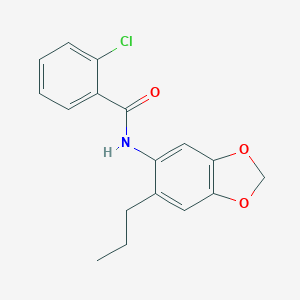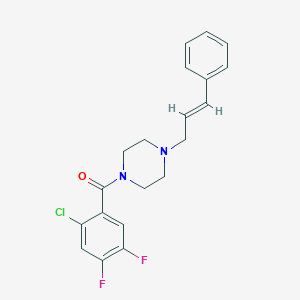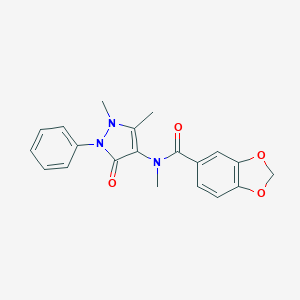![molecular formula C21H16ClN3O3S B299652 (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B299652.png)
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic molecule that features a combination of benzodioxin, furan, phenyl, and triazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H16ClN3O3S |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
Clave InChI |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
SMILES canónico |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B299582.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
